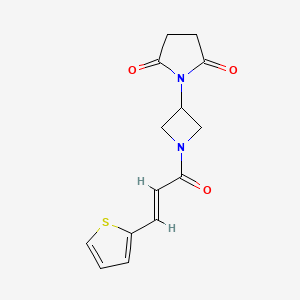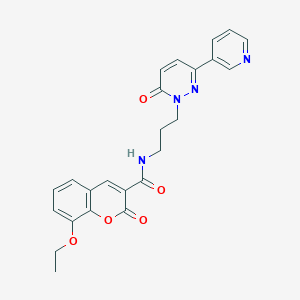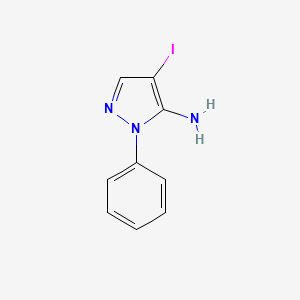
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as TAPD or TAPD-Ac and is known for its ability to act as a potent inhibitor of various enzymes.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
One study explores the ACETYLENIC DIMERIZATION UNDER BASIC CONDITIONS , highlighting the interest in synthesizing amino acetylenic amide derivatives to understand their pharmacological activity. This research emphasized the synthetic routes and chemical behavior of related compounds, including dimerization processes under specific conditions, which could provide foundational insights into manipulating the mentioned compound for various applications (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Biological Activities
Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized derivatives from a similar compound structure, which were then evaluated for their antibacterial and antifungal activities. This study implies potential antimicrobial applications of related compounds, suggesting a pathway for developing novel antimicrobial agents by exploring the biological activities of such molecules (Patel & Patel, 2017).
Propiedades
IUPAC Name |
1-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(4-3-11-2-1-7-20-11)15-8-10(9-15)16-13(18)5-6-14(16)19/h1-4,7,10H,5-6,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFQLLTYXZWREJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)


![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)
![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)


![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)
![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)